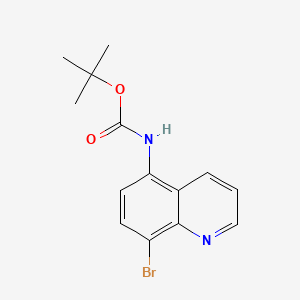

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

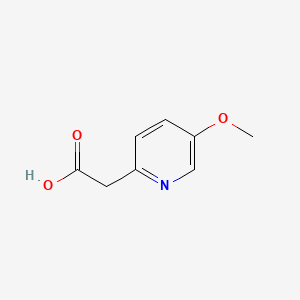

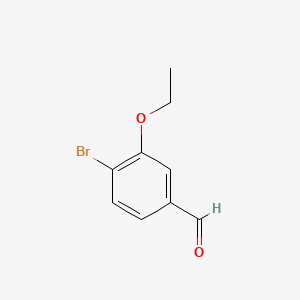

“4-(4-Fluoro-3-methoxyphenyl)benzaldehyde” is a chemical compound with a molecular weight of 230.24 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

This compound can be synthesized from "2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolane" and "4-FLUORO-3-METHOXYBENZYL ALCOHOL" . It can also be used as a building block in the synthesis of tetrahydroisoquinolinones .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a fluoro group at the 4th position and a methoxy group at the 3rd position .Chemical Reactions Analysis

“this compound” is a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates which are then used as copolymers with styrene .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 58-62 °C . It has a molecular weight of 154.14 .Scientific Research Applications

Advanced Organic Synthesis

One area of interest is the development of practical synthesis methods for complex organic molecules, including intermediates and final products that may involve structures similar to 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde. For instance, a practical pilot-scale method has been developed for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, showcasing the potential for scalable synthesis of fluorinated aromatic compounds (Qiu et al., 2009).

Catalysis and Chemical Transformations

Research into catalytic processes often highlights the transformation of various substrates into valuable chemical products. For example, metal cation-exchanged clays have been studied as catalysts for organic synthesis, demonstrating their utility in facilitating reactions such as the Friedel-Crafts alkylation and the aromatic alkylation of phenols with aldehydes and ketones. These studies underline the importance of catalysis in the efficient production of complex organic molecules, which could be relevant to the synthesis and functionalization of compounds like this compound (Tateiwa & Uemura, 1997).

Polymerization Studies

The polymerization of higher aldehydes, including substituted aldehydes, has been extensively reviewed, covering methods of preparation, purification, and characterization of monomers. This research area is crucial for understanding the polymerization mechanisms and the properties of resulting polymers, which may offer insights into new materials development and potential applications of various aldehydes in polymer science (Kubisa et al., 1980).

Fluorescent Chemosensors

Another significant area of research involves the development of fluorescent chemosensors based on specific phenolic compounds. These chemosensors can detect a variety of analytes with high selectivity and sensitivity, showcasing the versatility of phenolic structures in sensing applications. This field's advancements underscore the potential for designing novel sensors based on the structural motifs present in this compound for various analytical applications (Roy, 2021).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

Biochemical Analysis

Biochemical Properties

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, while at high doses, it could cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name |

4-(4-fluoro-3-methoxyphenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14-8-12(6-7-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLOQFLLKHLOJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)